molecular formula C10H19N3O6 B3051685 Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- CAS No. 35403-14-6

Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-

Cat. No.: B3051685
CAS No.: 35403-14-6
M. Wt: 277.27 g/mol
InChI Key: NLDXOMJOXVLFNP-UHFFFAOYSA-N
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Description

Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- is a chemical compound known for its excellent chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions effectively. The compound is also referred to as pentetic acid and is widely recognized for its role in complexation and chelation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- typically involves the reaction of diethylenetriamine with chloroacetic acid. The process begins by dissolving chloroacetic acid in distilled water, followed by the gradual addition of sodium hydroxide solution to maintain a controlled pH. Diethylenetriamine is then added to the mixture, and the reaction is allowed to proceed at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically heated to enhance the reaction rate, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include metal complexes and substituted derivatives of the original compound. These products are often used in various industrial and medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- is unique due to its higher chelation efficiency and stability compared to other chelating agents like EDTA and NTA. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring precise metal ion control .

Properties

IUPAC Name

2-[2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]ethylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O6/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDXOMJOXVLFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276540
Record name Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35403-14-6
Record name Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Reactant of Route 2
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Reactant of Route 3
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Reactant of Route 4
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Reactant of Route 5
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Reactant of Route 6
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-

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